molecular formula C18H18ClN3O2 B11237320 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B11237320
M. Wt: 343.8 g/mol
InChI Key: JMYSTESQXHFKOP-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a carbazole moiety, a chloro substituent, and an isoxazolecarboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the carbazole ring system, chlorination, and subsequent coupling with the isoxazolecarboxamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanamide
  • N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide

Uniqueness

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural features differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H18ClN3O2/c1-9-15(10(2)24-22-9)18(23)20-14-8-4-6-12-11-5-3-7-13(19)16(11)21-17(12)14/h3,5,7,14,21H,4,6,8H2,1-2H3,(H,20,23)

InChI Key

JMYSTESQXHFKOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl

Origin of Product

United States

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